![molecular formula C16H17ClN2O3 B4500951 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4500951.png)

1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

Übersicht

Beschreibung

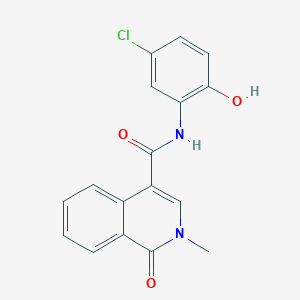

1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77 g/mol. The purity is usually 95%.

The exact mass of the compound 1-[(6-chloro-1H-indol-1-yl)acetyl]-4-piperidinecarboxylic acid is 320.0927701 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chlorogenic Acid: A Pharmacological Perspective

Chlorogenic acid (CGA) stands out due to its wide-ranging biological and pharmacological effects. Known for its presence in green coffee extracts and tea, CGA is lauded for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity properties among others. Its role in modulating lipid and glucose metabolism highlights its potential in treating metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This phenolic acid's protective effects against chemical or lipopolysaccharide-induced liver injuries further underline its therapeutic significance. The review calls for more research to optimize its biological and pharmacological effects, aiming for its practical use as a natural food additive and medicinal cost reducer (Naveed et al., 2018).

Chlorogenic Acid as a Nutraceutical and Food Additive

Another study focuses on chlorogenic acid's dual role as a nutraceutical for metabolic syndrome treatment and as a food additive. Its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties contribute to metabolic syndrome management. Besides, its antimicrobial activity against a range of organisms makes it a valuable natural molecule for food preservation. The combination of these properties positions chlorogenic acid as an excellent candidate for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae are significant in the context of biorenewable chemical production. These acids' microbial inhibitory potency, highlighted by their use as food preservatives, necessitates understanding their impact on microbial cell membranes and internal pH. Identifying strategies to increase microbial robustness against such acids could enhance the industrial performance of biocatalysts (Jarboe et al., 2013).

Indole Synthesis and its Classification

The synthesis of indoles, including compounds similar to 1-[(6-chloro-1H-indol-1-yl)acetyl]-4-piperidinecarboxylic acid, is a topic of great interest in organic chemistry. A comprehensive classification of indole synthesis methods has been proposed, providing a framework for understanding various approaches to constructing the indole nucleus. This classification aids in identifying the history and current state of art in indole construction, highlighting significant contributions across nine strategic approaches (Taber & Tirunahari, 2011).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived from biomass, emerges as a key building block in drug synthesis. Its flexibility and unique properties due to carbonyl and carboxyl functional groups make it a promising candidate for synthesizing a range of pharmaceuticals. The review underscores LEV's potential in cancer treatment, medical materials, and other fields, highlighting its role in reducing drug synthesis costs and simplifying synthesis steps (Zhang et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole alkaloids, which this compound is a part of, are known to be pharmacologically active due to the basic properties of their pyrrole ring . This suggests that the compound may interact with its targets through this ring.

Biochemical Pathways

It’s known that indole derivatives can affect various biological processes, suggesting that this compound may have a broad impact on biochemical pathways .

Result of Action

It’s known that indole derivatives can have various biologically vital properties, suggesting that this compound may have a wide range of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

1-[2-(6-chloroindol-1-yl)acetyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c17-13-2-1-11-3-8-19(14(11)9-13)10-15(20)18-6-4-12(5-7-18)16(21)22/h1-3,8-9,12H,4-7,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPVFCNAHFLVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone](/img/structure/B4500868.png)

![N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4500876.png)

![5-oxo-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4500882.png)

![6-(4-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4500883.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B4500889.png)

![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4500893.png)

![8-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B4500913.png)

![2-FLUORO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE](/img/structure/B4500918.png)

![1-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B4500920.png)

![[4-(1-naphthyl)-2-pyrimidinyl]cyanamide](/img/structure/B4500928.png)

![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-4-oxo-N-(3-pyridylmethyl)butanamide](/img/structure/B4500933.png)